molecular formula C16H21ClN2O3S B2722901 1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040696-55-6

1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2722901
CAS RN: 1040696-55-6
M. Wt: 356.87
InChI Key: ANPFDDAXPMKPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, also known as L-655,708, is a selective antagonist of the GABAA receptor. It was first synthesized in 1998 by Merck Sharp and Dohme Research Laboratories and has since been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

The compound’s antiproliferative activity against cancer cells has been a subject of intense investigation. Researchers have synthesized novel derivatives by introducing alkyl or aralkyl groups and sulfonyl moieties. These modifications enhance the compound’s pharmacophoric properties, leading to improved antitumor effects. In vitro studies using cell lines (Hela, A549, HepG2, and MCF-7) demonstrated moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM . Notably, the introduction of sulfonyl groups increased the compound’s potency, while alkyl and arylated alkyl derivatives also exhibited promising results.

Molecular Docking and Receptor Binding

Molecular docking studies revealed the binding orientations of the synthesized compounds within the active site of c-Met, a receptor associated with cancer progression. These insights help elucidate the compound’s mechanism of action and guide further drug design efforts. Additionally, molecular dynamics simulations assessed the stability of compound-receptor interactions, providing valuable information for drug development .

Synthetic Methodology

Understanding the synthesis of this compound is essential for its broader applications. For instance, the reaction involving 1-(4-chlorophenyl)-4-hydroxypyrazole and O-ethyl-S-propylthiophosphoryl chloride yields the desired 1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide . Such synthetic insights contribute to its availability for research and development.

properties

IUPAC Name

4-(4-chlorophenyl)-1-(2-methylpropyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c1-11(2)7-18-8-16(20)19(13-5-3-12(17)4-6-13)15-10-23(21,22)9-14(15)18/h3-6,11,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPFDDAXPMKPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.